molecular formula C13H15NO2 B2670181 N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide CAS No. 2361608-49-1

N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide

Cat. No.: B2670181
CAS No.: 2361608-49-1
M. Wt: 217.268
InChI Key: RMMYTHHTGMYSBN-BXKDBHETSA-N
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Description

N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a methyl group and a prop-2-enamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide typically involves several key steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation or the Perkin reaction.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the benzofuran derivative with prop-2-enamide. This can be accomplished through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid.

    Reduction: Formation of N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamine.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]acetamide: Similar structure with an acetamide group instead of prop-2-enamide.

    N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]but-2-enamide: Similar structure with a but-2-enamide group.

Uniqueness

N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide is unique due to its specific combination of the benzofuran ring, methyl group, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[(2S,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-8-12-9(2)10-6-4-5-7-11(10)16-12/h3-7,9,12H,1,8H2,2H3,(H,14,15)/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMYTHHTGMYSBN-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC2=CC=CC=C12)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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